Trifluoromethanesulfonic anhydride
Overview
Description
Trifluoromethanesulfonic anhydride, commonly referred to as triflic anhydride or Tf2O, is a reagent used in various chemical reactions due to its strong electrophilic properties. It is known for its ability to activate different substrates, such as amides, sulfoxides, and phosphorus oxides, for further chemical transformations .
Synthesis Analysis
The synthesis of triflic anhydride involves the reaction of trifluoromethanesulfonic acid with reagents that can facilitate the formation of the anhydride. In some cases, it can be generated in situ during reactions, such as the protonation of trifluoromethanesulfonic acid to form trifluoromethyldihydroxyoxosulfonium hexafluoridoantimonate, which is a related compound10.
Molecular Structure Analysis
The molecular structure of triflic anhydride is characterized by the presence of two trifluoromethanesulfonyl groups connected via an oxygen atom. The electron-withdrawing nature of the trifluoromethyl groups contributes to the reactivity of the anhydride. The molecular and crystal structures of related compounds, such as bis((trifluoromethyl)sulfonyl)amine, have been studied to understand the electron delocalization and bond characteristics in these types of compounds .
Chemical Reactions Analysis
Triflic anhydride is used in a variety of chemical reactions. It can activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides . It is also used in the isomerization of kinetic enol derivatives to their thermodynamically favored isomers and in the nitration of aromatic compounds . Additionally, it has been used in the trifluoromethylation of alkenes and alkynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triflic anhydride are closely related to its reactivity as a strong electrophile. It is a potent Lewis acid catalyst, as demonstrated in the acylation of alcohols with acid anhydrides . Its ability to activate various substrates for nucleophilic attack makes it a valuable reagent in organic synthesis . The properties of triflic anhydride also allow for the development of metal-free activation systems for the formation of glycosyl triflates .
Relevant Case Studies
Case studies involving triflic anhydride include its use in the selective macrolactonization of omega-hydroxy carboxylic acids , the low-temperature conversion of thioglycosides to glycosyl triflates , and the catalysis of isomerization reactions . The use of triflic anhydride in the nitration of aromatic compounds under mild conditions , as well as in the copromoted trifluoromethylation of alkenes and alkynes , showcases its versatility in organic synthesis. Additionally, the use of iron(III) trifluoroacetate and trifluoromethanesulfonate as recyclable Lewis acid catalysts in solvent-free condensation protocols highlights the practical applications of triflic anhydride derivatives .
Scientific Research Applications
Catalyst in Acylation
Trifluoromethanesulfonic anhydride is used as a catalyst in the acylation of alcohols with acid anhydrides. Its high catalytic activity is effective for acylating primary, secondary, and tertiary alcohols, including those that are sterically hindered. This process is particularly useful for macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Activation in Organic Synthesis
Trifluoromethanesulfonic anhydride acts as a strong electrophilic activator in synthetic organic chemistry, leading to the formation of a versatile triflate intermediate. This intermediate is highly reactive and can be used in a variety of nucleophilic trapping reactions to produce novel compounds, particularly in amide, sulfoxide, and phosphorus oxide chemistry (Huang & Kang, 2021).
Electrophilic Nitrating Agent
Trifluoromethanesulfonic anhydride is a highly effective electrophilic nitrating agent for a series of aromatics, yielding high yields under mild conditions. Its use in nitration showcases its versatility in different chemical reaction pathways (Olah et al., 1992).
Self-Immolative Reduction of Sulfoxides
In the absence of added nucleophilic species, trifluoromethanesulfonic anhydride, when used with sulfoxides, results in the reduction of the sulfoxide to a sulfane. This demonstrates its utility in creating unique chemical transformations (Macé et al., 2010).
Formation of Highly Electrophilic Intermediates
Trifluoromethanesulfonic anhydride is used in the electrophilic activation of amides, forming highly electrophilic and reactive intermediates. These intermediates can engage in various reaction pathways, showcasing the compound's ability to facilitate diverse chemical transformations (Kaiser & Maulide, 2016).
Generation of Glycosyl Triflates
Trifluoromethanesulfonic anhydride, in combination with other reagents, can activate thioglycosides to form glycosyl triflates. These triflates are then easily converted to glycosides, demonstrating its utility in complex carbohydrate chemistry (Crich & Smith, 2001).
Synthesis of Amides from Ketoximes
The compound is successfully used as a reagent in the Beckmann rearrangement for the conversion of ketoximes into amides. This application highlights its efficiency in synthesizing a variety of amide compounds (Kalkhambkar & Savanur, 2015).
Trifluoromethylation Reagent
Trifluoromethanesulfonic anhydride is used as a cost-efficient and practical reagent for trifluoromethylation, particularly in the development of (hetero)arenes. Its low cost and abundant availability make it a favorable choice for synthesizing trifluoromethylated compounds (Ouyang et al., 2018).
Safety And Hazards
Trifluoromethanesulfonic anhydride is considered hazardous. It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is an aggressive electrophile and readily hydrolyzes to the strong acid triflic acid . It is very harmful to skin and eyes .
Future Directions
Recent research has shown promising developments in the use of Trifluoromethanesulfonic anhydride. Its utilization as an activator for nitrogen-containing heterocycles, nitriles, and nitro groups has become a promising tool for the development of new valuable methods . Additionally, it has been used as an efficient radical trifluoromethylation and trifluoromethylthiolation reagent due to the contained SO2CF3 fragment .
properties
IUPAC Name |
trifluoromethylsulfonyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKHJLXJJJATHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014629 | |
Record name | Trifluoromethanesulfonic anhydride | |
Source | EPA DSSTox | |
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Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Trifluoromethanesulfonic anhydride | |
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Vapor Pressure |
8.0 [mmHg] | |
Record name | Trifluoromethanesulfonic anhydride | |
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Product Name |
Trifluoromethanesulfonic anhydride | |
CAS RN |
358-23-6 | |
Record name | Trifluoromethanesulfonic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoromethanesulfonic anhydride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
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Record name | Trifluoromethanesulfonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoromethanesulphonic anhydride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.016 | |
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Record name | TRIFLUOROMETHANESULFONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W034LHG1U | |
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Retrosynthesis Analysis
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